

In Vivo Efficacy of Lapatinib (GW572016) in Mouse Models: A Comparative Guide

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Compound of Interest

Compound Name: GW856464

Cat. No.: B12783476

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Initial searches for the compound **GW856464** did not yield any publicly available information, suggesting a possible typographical error. Based on common nomenclature for investigational compounds developed by GlaxoSmithKline, this guide focuses on the well-documented dual tyrosine kinase inhibitor, Lapatinib (GW572016), as a likely intended subject of inquiry.

Lapatinib is a potent, orally active small-molecule inhibitor of both the epidermal growth factor receptor (EGFR or ErbB-1) and the human epidermal growth factor receptor 2 (HER-2 or ErbB-2). Its efficacy has been demonstrated in various preclinical mouse models, particularly in the context of HER-2-overexpressing cancers. This guide provides a comparative summary of its in vivo performance, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Comparative Efficacy of Lapatinib in Mouse Xenograft Models

The following table summarizes the quantitative data on the in vivo efficacy of Lapatinib in preclinical mouse models from published studies.

Mouse Model	Cancer Type	Treatment Group	Dosing Regimen	Tumor Growth Inhibition (%)	Reference
Athymic Nude Mice	HER-2+ Breast Cancer (BT474 Xenograft)	Lapatinib	100 mg/kg, oral, twice daily for 21 days	~100%	[1]
Athymic Nude Mice	HER-2+ Breast Cancer (BT474 Xenograft)	Lapatinib	30 mg/kg, oral, twice daily for 21 days	Dose-responsive inhibition	[1]
Athymic Nude Mice	Head and Neck Cancer (HN5 Xenograft)	Lapatinib	100 mg/kg, oral, twice daily for 21 days	Complete inhibition	[2]
Athymic Nude Mice	Head and Neck Cancer (HN5 Xenograft)	Lapatinib	30 mg/kg, oral, twice daily for 21 days	Dose-response manner	[2]
Athymic Nude Mice	HER-2+ Breast Cancer (BT474 Xenograft)	Lapatinib	75 mg/kg, twice daily for 21 days	Nearly complete inhibition	[3]
Athymic Nude Mice	HER-2+ Breast Cancer (BT474 Xenograft)	Lapatinib	Long-term (77 days)	Sustained and significant reduction	[3] [4]

Experimental Protocols

Human Tumor Xenograft Model in Athymic Nude Mice

This protocol outlines the general methodology used in studies evaluating the in vivo efficacy of Lapatinib.

1. Cell Culture and Implantation:

- Human cancer cell lines (e.g., BT474 for breast cancer, HN5 for head and neck cancer) are cultured in appropriate media.
- A specific number of viable cells (typically 1×10^6 to 1×10^7) are harvested, resuspended in a suitable medium (e.g., saline or Matrigel), and injected subcutaneously into the flank of female athymic nude mice.

2. Tumor Growth and Randomization:

- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are then randomized into control and treatment groups.

3. Drug Formulation and Administration:

- Lapatinib is typically formulated for oral administration (e.g., in a vehicle of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80).
- The drug is administered via oral gavage at specified doses (e.g., 30-100 mg/kg) and schedules (e.g., twice daily).
- The control group receives the vehicle only.

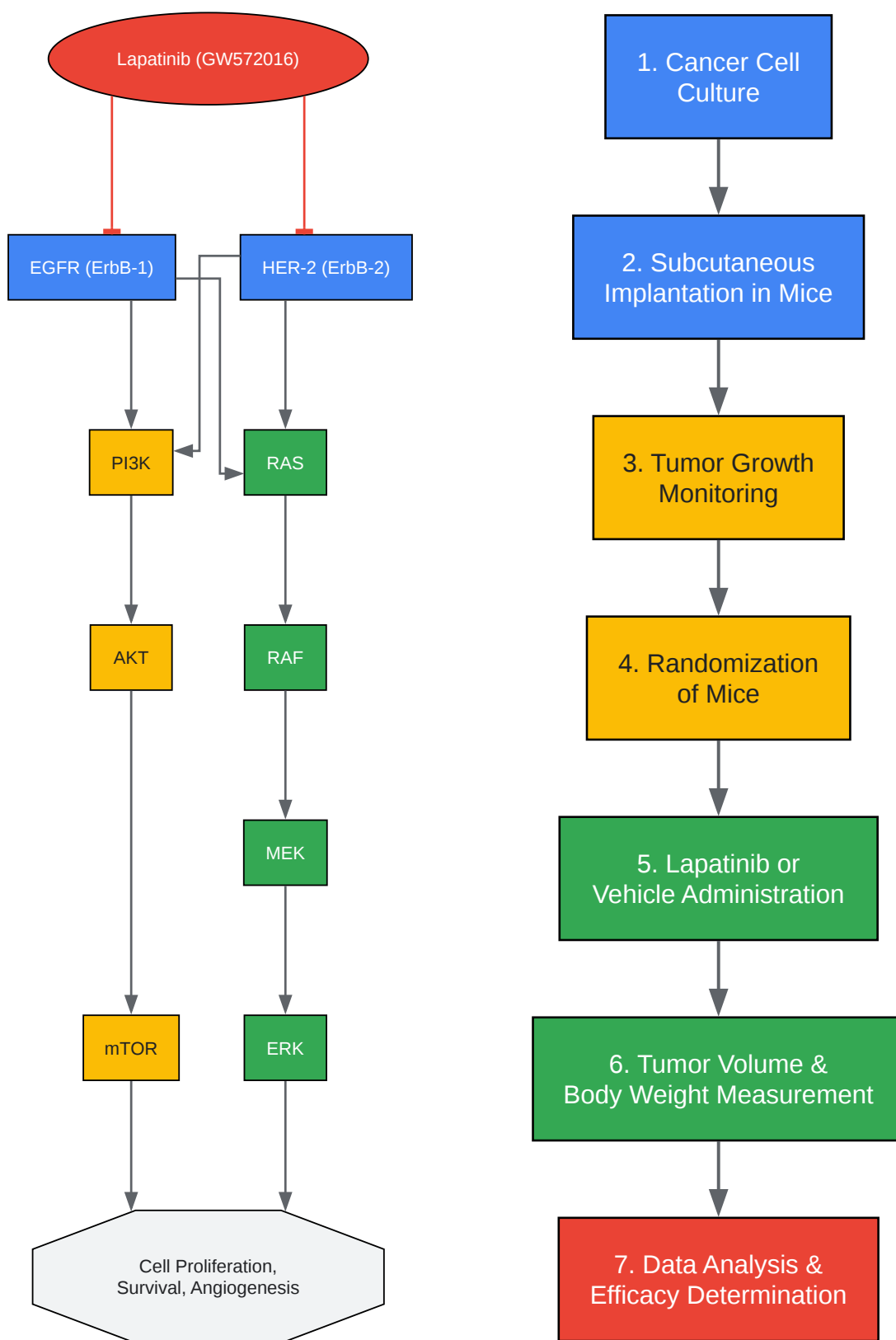
4. Efficacy Assessment:

- Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- Animal body weight is also monitored as an indicator of toxicity.

- At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).

Visualizations

Lapatinib Signaling Pathway



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